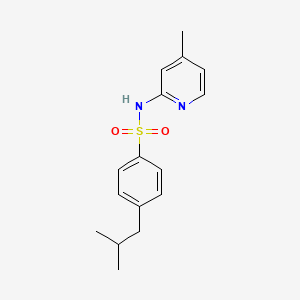![molecular formula C20H11Cl2FN2OS B11458389 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide](/img/structure/B11458389.png)
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, dichlorophenyl group, and fluorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction, where the benzothiazole intermediate is treated with chlorine gas or a chlorinating agent like thionyl chloride.
Coupling with Fluorobenzamide: The final step involves coupling the dichlorophenyl-benzothiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or chlorine positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies exploring its antibacterial properties, particularly against Gram-positive bacteria.
Chemical Research: It serves as a model compound in the study of benzothiazole derivatives and their reactivity.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The benzothiazole moiety plays a crucial role in binding to the active site of these enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Similar structure but with a single chlorine atom.
N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide: Lacks the fluorine atom.
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide: Lacks the dichlorophenyl group.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide is unique due to the combination of its benzothiazole core, dichlorophenyl group, and fluorobenzamide structure. This unique combination enhances its biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H11Cl2FN2OS |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H11Cl2FN2OS/c21-13-10-14(22)17(24-19(26)11-5-1-2-6-15(11)23)9-12(13)20-25-16-7-3-4-8-18(16)27-20/h1-10H,(H,24,26) |
InChI Key |
BKCYKUCUUUCIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethyl-3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11458307.png)
![3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11458308.png)
![3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B11458311.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11458312.png)
![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(1H-imidazol-1-yl)propyl]guanidine](/img/structure/B11458316.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11458320.png)
![4-benzyl-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11458324.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B11458334.png)

![ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11458342.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11458356.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11458360.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11458379.png)
